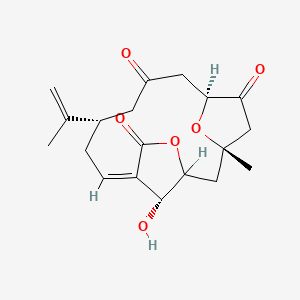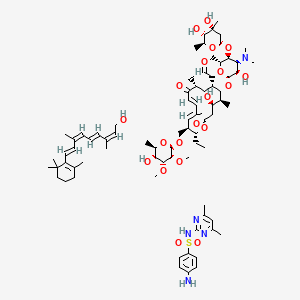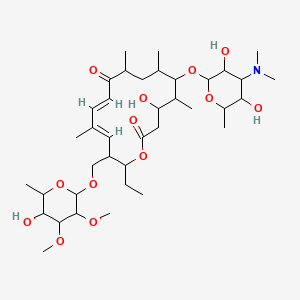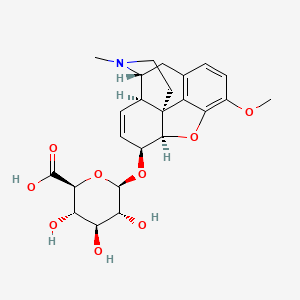
Codeína-6-glucurónido
Descripción general
Descripción
Codeine-6-glucuronide belongs to the class of organic compounds known as morphinans. These are polycyclic compounds with a four-ring skeleton with three condensed six-member rings forming a partially hydrogenated phenanthrene moiety, one of which is aromatic while the two others are alicyclic. Codeine-6-glucuronide exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Codeine-6-glucuronide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, codeine-6-glucuronide is primarily located in the microsomes. Codeine-6-glucuronide and uridine 5'-diphosphate can be biosynthesized from codeine and uridine diphosphate glucuronic acid; which is catalyzed by the enzyme UDP-glucuronosyltransferase 2B7. In humans, codeine-6-glucuronide is involved in the codeine metabolism pathway and the codeine action pathway.
Codeine-6-glucuronide is a morphinane alkaloid.
Aplicaciones Científicas De Investigación
Toxicología Forense
El C6G se utiliza en toxicología forense para diferenciar entre el uso de codeína y la contaminación externa. La presencia de C6G en muestras biológicas como el cabello puede confirmar la ingestión de codeína, ya que es un metabolito que no estaría presente debido a la contaminación externa . Esta aplicación es crucial en contextos legales donde se requiere la prueba del uso de sustancias.
Estudios de Farmacocinética
La investigación sobre la farmacocinética de la codeína a menudo implica la medición del C6G. Comprender el metabolismo de la codeína a C6G y su excreción posterior puede proporcionar información sobre la eficacia y la seguridad de la codeína como agente terapéutico .
Monitoreo del Abuso de Drogas
El C6G se puede medir en varias matrices biológicas para monitorear el abuso de codeína. Su cuantificación ayuda a evaluar el grado de consumo de drogas y puede formar parte de paneles completos de drogas utilizados en centros de rehabilitación o por proveedores de atención médica .
Investigación sobre el Manejo del Dolor
Los estudios han demostrado que el C6G puede tener propiedades analgésicas. La investigación sobre sus efectos analgésicos, especialmente en comparación con la codeína, puede conducir a mejores estrategias de manejo del dolor y al desarrollo de nuevos analgésicos con potencialmente menos efectos secundarios .
Toxicología Clínica
En toxicología clínica, se mide el C6G para comprender la toxicodinámica de la codeína. Esto incluye estudiar los efectos de la codeína y sus metabolitos en el cuerpo, lo cual es esencial para determinar los niveles de dosificación seguros y los planes de tratamiento para los pacientes .
Desarrollo de Métodos Analíticos
El C6G se utiliza como un estándar de referencia en el desarrollo de métodos analíticos para la prueba de drogas. Sirve como un estándar de calibración para ensayos diseñados para detectar y cuantificar la codeína y sus metabolitos en muestras biológicas .
Análisis Post Mortem
La determinación del C6G en muestras post mortem puede ayudar a establecer la causa de muerte en casos en los que se sospecha intoxicación por codeína. Proporciona una imagen más precisa del metabolismo de la codeína en el momento de la muerte .
Monitoreo de Drogas Terapéuticas
El monitoreo de los niveles de C6G en los pacientes puede ayudar en el monitoreo de drogas terapéuticas, asegurando que la codeína se está metabolizando correctamente y que los pacientes están recibiendo la dosis correcta para sus necesidades .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
There is ongoing research into the development of analogues of Codeine-6-glucuronide with improved biological activity . Increased use of non-opioids like oral and intravenous formulations of acetaminophen and non-steroidal anti-inflammatory drugs, which do not have the respiratory depressant side effects may be good alternatives to codeine in children .
Análisis Bioquímico
Biochemical Properties
Codeine-6-glucuronide plays a crucial role in biochemical reactions, particularly in the metabolism of codeine. The enzyme UDP-Glucuronosyltransferase-2B7 (UGT2B7) catalyzes the conjugation of codeine with glucuronic acid to form codeine-6-glucuronide . This interaction is essential for the detoxification and excretion of codeine from the body. Codeine-6-glucuronide interacts with various biomolecules, including opioid receptors, where it exerts its analgesic effects. The nature of these interactions involves binding to the receptors, leading to pain relief without significant immunosuppressive effects .
Cellular Effects
Codeine-6-glucuronide influences various cellular processes and cell types. It affects cell signaling pathways by binding to opioid receptors, which are G-protein-coupled receptors. This binding leads to the inhibition of adenylate cyclase, reducing the levels of cyclic AMP (cAMP) and subsequently altering gene expression and cellular metabolism . Codeine-6-glucuronide’s impact on cell function includes modulation of pain perception and reduction of inflammatory responses, making it a valuable compound in pain management .
Molecular Mechanism
The molecular mechanism of action of codeine-6-glucuronide involves its binding interactions with opioid receptors. Upon binding to these receptors, codeine-6-glucuronide inhibits adenylate cyclase activity, leading to decreased cAMP levels. This inhibition results in reduced neurotransmitter release and altered gene expression, contributing to its analgesic effects . Additionally, codeine-6-glucuronide may influence enzyme activity, either inhibiting or activating specific enzymes involved in pain and inflammation pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of codeine-6-glucuronide change over time. The compound’s stability and degradation are critical factors in its efficacy. Studies have shown that codeine-6-glucuronide remains stable under various conditions, with minimal degradation over time . Long-term effects on cellular function have been observed, including sustained analgesic effects and reduced immunosuppressive responses compared to codeine .
Dosage Effects in Animal Models
The effects of codeine-6-glucuronide vary with different dosages in animal models. At lower doses, codeine-6-glucuronide provides effective pain relief without significant adverse effects . At higher doses, toxic effects such as respiratory depression and gastrointestinal disturbances have been observed . These threshold effects highlight the importance of dosage optimization in clinical settings to maximize therapeutic benefits while minimizing risks .
Metabolic Pathways
Codeine-6-glucuronide is involved in several metabolic pathways. The primary pathway involves the conjugation of codeine with glucuronic acid by UGT2B7 to form codeine-6-glucuronide . This pathway is crucial for the detoxification and excretion of codeine. Additionally, codeine-6-glucuronide may undergo further metabolism to form other metabolites, including morphine-6-glucuronide, which also contributes to its analgesic effects .
Transport and Distribution
The transport and distribution of codeine-6-glucuronide within cells and tissues are facilitated by various transporters and binding proteins. These include organic anion transporters and multidrug resistance-associated proteins, which help in the cellular uptake and efflux of codeine-6-glucuronide . The compound’s localization and accumulation in specific tissues, such as the liver and kidneys, are essential for its metabolism and excretion .
Subcellular Localization
Codeine-6-glucuronide’s subcellular localization plays a significant role in its activity and function. The compound is primarily localized in the cytosol and may also be found in other cellular compartments, such as the endoplasmic reticulum, where UGT2B7 is located . This localization is directed by targeting signals and post-translational modifications that ensure the proper functioning of codeine-6-glucuronide in its metabolic and analgesic roles .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO9/c1-25-8-7-24-11-4-6-14(32-23-18(28)16(26)17(27)20(34-23)22(29)30)21(24)33-19-13(31-2)5-3-10(15(19)24)9-12(11)25/h3-6,11-12,14,16-18,20-21,23,26-28H,7-9H2,1-2H3,(H,29,30)/t11-,12+,14-,16-,17-,18+,20-,21-,23+,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWVOYRJXPDBPM-HSCJLHHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942952 | |
| Record name | Codeine-6-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Codeine-6-glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060464 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
High | |
| Record name | Codeine-6-glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060464 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20736-11-2 | |
| Record name | Codeine-6-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20736-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Codeine-6-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020736112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Codeine-6-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CODEINE-6-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2M937KY47 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Codeine-6-glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060464 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
248-250 °C | |
| Record name | Codeine-6-glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060464 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does codeine-6-glucuronide exert its analgesic effects?
A1: The precise mechanism of C6G's analgesic action in humans remains an active area of research. While it was initially considered inactive, studies now suggest it contributes significantly to the analgesic effects observed after codeine administration [, ]. This is further supported by the fact that C6G is found in plasma at significantly higher concentrations than codeine itself after both intravenous and oral administration [, ]. While some hypothesize that C6G acts directly on opioid receptors, this remains debated. Others propose that its analgesic action might be mediated through indirect mechanisms or potentially involve targets beyond traditional opioid receptors [, , ].
Q2: What is the molecular formula, weight, and relevant spectroscopic data for codeine-6-glucuronide?
A3:
* Molecular Formula: C24H31NO12 * Molecular Weight: 525.5 g/mol* Spectroscopic Data: Specific spectroscopic data, such as UV-Vis absorbance, infrared (IR) spectra, and nuclear magnetic resonance (NMR) shifts, can be found in publications that focus on the isolation and characterization of C6G from biological samples, for example, those focusing on its isolation from dog urine [].
Q3: Does codeine-6-glucuronide exhibit any catalytic properties, or is it primarily considered a pharmacologically active metabolite?
A3: Based on the available research, C6G is primarily recognized for its pharmacological activity as a codeine metabolite and not for any inherent catalytic properties.
Q4: Have there been any computational chemistry studies or molecular modeling efforts focused on codeine-6-glucuronide? If so, what insights have they provided?
A6: While computational chemistry and modeling studies specifically focusing on C6G are limited, research on closely related morphine glucuronides and the design of thiosaccharide analogues of C6G provides valuable insights into potential structure-activity relationships []. These studies often employ molecular docking simulations to investigate interactions with opioid receptors and quantitative structure-activity relationship (QSAR) models to predict binding affinities and activities of different analogues.
Q5: Are there specific SHE (Safety, Health, and Environment) regulations pertaining to codeine-6-glucuronide?
A5: As C6G is a metabolite of codeine, a controlled substance, its handling and disposal would generally fall under the same regulatory guidelines and precautions as its parent compound. These regulations can vary depending on geographic location and specific research or manufacturing context.
Q6: How is codeine-6-glucuronide absorbed, distributed, metabolized, and excreted (ADME) in the body?
A10: C6G is primarily formed in the liver via glucuronidation of codeine by UDP-glucuronosyltransferase enzymes, primarily UGT2B7 [, , , , ]. Being a highly polar molecule, C6G exhibits limited penetration across the blood-brain barrier. Its elimination occurs mainly through renal excretion, with hemodialysis significantly impacting its clearance in patients with end-stage renal disease []. Detailed pharmacokinetic parameters, such as half-life and clearance rates, can differ between individuals due to factors like CYP2D6 and UGT2B7 genetic polymorphisms, age, and co-administration of other medications [, , , , ].
Q7: What analytical methods are commonly used to detect and quantify codeine-6-glucuronide in biological samples?
A14: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection or mass spectrometry (MS), is frequently employed for the analysis of C6G in biological matrices like blood, urine, and tissue samples [, , , , , , , ]. These methods typically involve an initial extraction step, often using solid-phase extraction (SPE), followed by chromatographic separation and detection. Tandem mass spectrometry (MS/MS) offers enhanced sensitivity and selectivity, allowing for accurate quantification even at low concentrations.
Q8: How are analytical methods for codeine-6-glucuronide validated to ensure accuracy, precision, and specificity?
A15: Validation of analytical methods for C6G typically follows established guidelines, such as those provided by regulatory agencies like the FDA or EMA []. This process involves assessing various parameters, including:* Selectivity: Ensuring the method can differentiate C6G from other compounds present in the sample.* Linearity: Demonstrating a proportional relationship between the measured signal and C6G concentration over a defined range.* Accuracy: Determining how close the measured values are to the true C6G concentration.* Precision: Evaluating the reproducibility of the method, often assessed as the coefficient of variation (CV) for repeated measurements.* Recovery: Measuring the efficiency of extracting C6G from the biological matrix. * Stability: Assessing the stability of C6G in the biological matrix under various storage conditions and during sample preparation.
Q9: Are there specific quality control measures employed during the development, manufacturing, and distribution of codeine-6-glucuronide-containing products (if applicable) to ensure consistency, safety, and efficacy?
A16: While C6G itself is not typically formulated into pharmaceutical products, quality control measures for codeine-containing medications, from which C6G is metabolized, are stringent and regulated by agencies like the FDA and EMA []. These involve:* Raw material testing: Verifying the identity, purity, and potency of codeine used in the formulation.* Manufacturing process controls: Implementing standardized procedures and monitoring critical process parameters to ensure batch-to-batch consistency.* Finished product testing: Analyzing the final product for its codeine content, purity, stability, and other quality attributes.* Packaging and labeling controls: Ensuring proper packaging to maintain product integrity and accurate labeling according to regulatory requirements.
Q10: What is the current understanding of the immunogenicity of codeine-6-glucuronide and its potential to elicit immunological responses?
A10: Research on the immunogenicity of C6G is currently limited.
Q11: Is there research investigating the biocompatibility and biodegradability of codeine-6-glucuronide, and if so, what are the findings?
A20: Information on the biocompatibility and biodegradability of C6G is currently limited [].
Q12: Are there viable alternatives or substitutes for codeine-6-glucuronide, and how do they compare in terms of performance, cost, and overall impact?
A21: As C6G is not a directly administered therapeutic agent, but rather a metabolite, the concept of alternatives or substitutes applies more broadly to the context of analgesics. Several other opioids, non-opioid analgesics, and non-pharmacological pain management strategies exist. The choice of the most appropriate approach depends on factors like the type and severity of pain, individual patient characteristics, and potential risks and benefits of each option [].
Q13: What are the environmental implications of codeine-6-glucuronide, particularly regarding its degradation and potential for recycling or waste management?
A22: Data on the environmental impact of C6G, specifically its ecotoxicological effects and persistence in the environment, is scarce []. Given its nature as a pharmaceutical metabolite, researching its fate and potential risks to ecosystems, particularly aquatic environments, is essential for developing appropriate waste management and mitigation strategies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


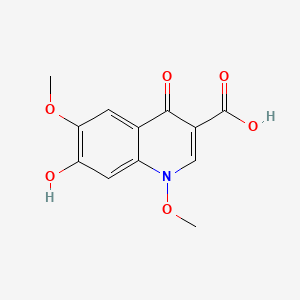
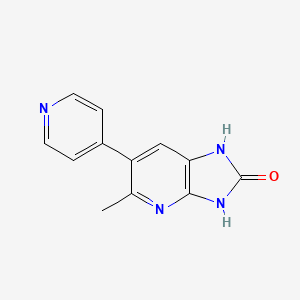
![(7Z)-2-amino-4-(2-chlorophenyl)-7-[(2-chlorophenyl)methylidene]-5,6-dihydro-4H-cyclopenta[b]pyran-3-carbonitrile](/img/structure/B1240438.png)
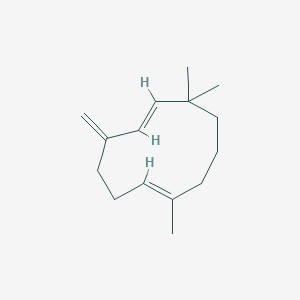

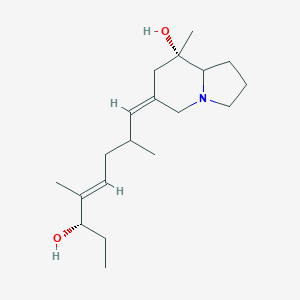


![[(5Z,8E,13Z)-12-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 3-methylbutanoate](/img/structure/B1240448.png)
![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-1,2,4-triol](/img/structure/B1240449.png)
